5-(2-(Trifluoromethyl)phenyl)nicotinonitrile
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Overview
Description
5-(2-(Trifluoromethyl)phenyl)nicotinonitrile is an organic compound with the molecular formula C13H7F3N2 and a molecular weight of 248.208 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinonitrile moiety
Preparation Methods
The synthesis of 5-(2-(Trifluoromethyl)phenyl)nicotinonitrile typically involves the introduction of a trifluoromethyl group into an aromatic compound. One common method is trifluoromethylation, which can be achieved through various synthetic routes. For example, the reaction of 2-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base can yield the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(2-(Trifluoromethyl)phenyl)nicotinonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
5-(2-(Trifluoromethyl)phenyl)nicotinonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar compounds to 5-(2-(Trifluoromethyl)phenyl)nicotinonitrile include other trifluoromethylated aromatic compounds and nicotinonitrile derivatives. These compounds share some chemical properties but differ in their specific structures and applications. For example, 2-amino-6-(substituted-phenyl)-4-substituted phenyl nicotinonitrile derivatives exhibit different biological activities and reactivity patterns . The unique combination of the trifluoromethyl group and nicotinonitrile moiety in this compound sets it apart from other similar compounds.
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)12-4-2-1-3-11(12)10-5-9(6-17)7-18-8-10/h1-5,7-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVNTQWUSIMZSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744924 |
Source
|
Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261770-60-8 |
Source
|
Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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